

# Pimasertib drug interaction potential with chemotherapy agents

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## Compound Focus: Pimasertib

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## Clinically Tested Combinations of Pimasertib

The following table outlines combination therapies that have been evaluated in clinical trials. You can use this to identify potential combinations for your research or to troubleshoot lack of efficacy in resistant models.

Combination Partner	Partner Drug Class	Clinical Trial Phase	Key Findings / Rationale	Primary Toxicities Observed
<b>Temsirolimus</b> [1]	mTOR inhibitor	Phase I	Dual inhibition of MAPK and mTOR pathways to overcome compensatory signaling and resistance [1].	Stomatitis, thrombocytopenia, increased serum creatinine phosphokinase (CPK), visual impairment [1].
<b>Voxtalisib (SAR245409)</b> [2]	Pan-PI3K and mTORC1/mTORC2 inhibitor	Phase Ib	Enhanced antitumor activity and synergy observed in preclinical models; strategy to	Diarrhea, fatigue, nausea. Poor long-term tolerability was noted [2].

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			overcome intrinsic resistance to MEK inhibition [3] [2].	
FOLFIRI [1]	Cytotoxic Chemotherapy (5-fluorouracil/folinic acid/irinotecan)	Phase I/II (for KRAS-mutated mCRC)	Investigated for KRAS-mutated metastatic colorectal cancer. Maximum Tolerated Dose (MTD) of Pimasertib was 45 mg/day on a 5 days on/2 days off schedule [1].	Information not specified in detail.
SAR405838 [4]	HDM2 antagonist	Phase I	Combination investigated in a phase I study for advanced solid tumours [4].	Information not specified in detail.

## Experimental Protocols from Clinical Studies

Here are the methodologies for key combination trials, which you can adapt for preclinical investigation.

### Phase I Trial of Pimasertib + Temsirolimus [1]

This study provides a classic model for dose-escalation design of a targeted therapy combination.

- **1. Study Objective:** Determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of **Pimasertib** in combination with Temsirolimus in patients with advanced solid tumors.
- **2. Dosing Schedule:**
  - **Pimasertib:** Administered orally once daily for 15 days, followed by 6 days off, in a 21-day cycle.

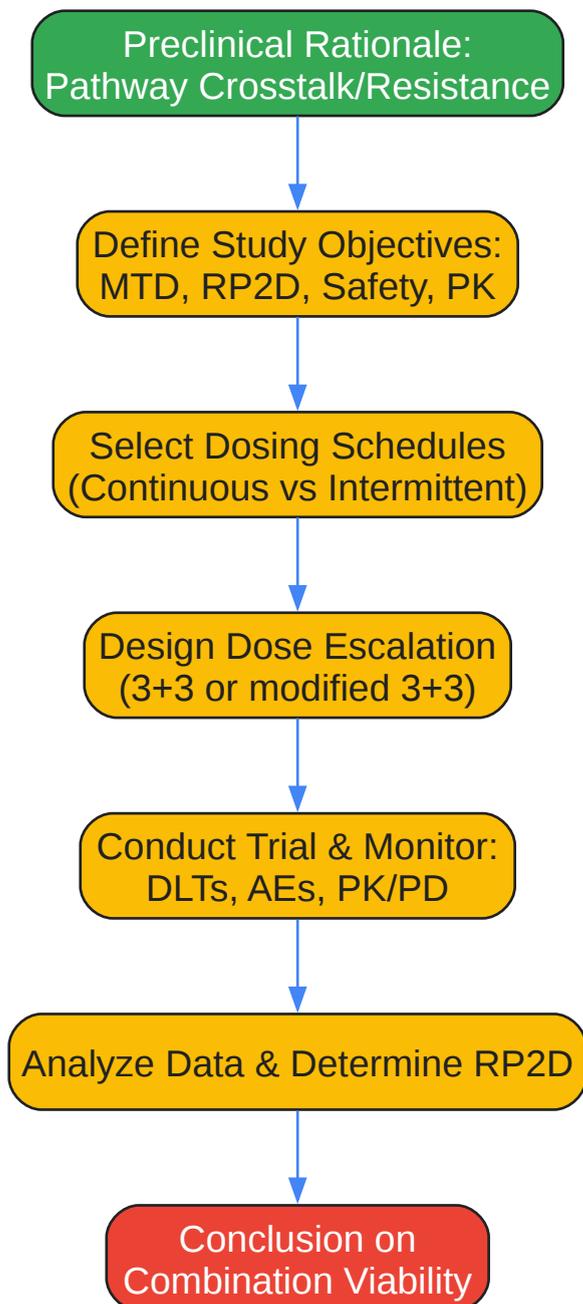
- **Temsirolimus:** Administered intravenously once per week.
- **3. Dose Escalation Design:** A modified 3+3 design was used, testing three dose levels:
  - **Level 1: Pimasertib** 45 mg/day + Temsirolimus 12.5 mg/week.
  - **Level 2: Pimasertib** 45 mg/day + Temsirolimus 25 mg/week.
  - **Level 3: Pimasertib** 75 mg/day + Temsirolimus 25 mg/week.
- **4. Endpoint Analysis:**
  - **Dose-Limiting Toxicities (DLTs):** Monitored during the first 21-day cycle. The MTD was defined as the dose level below which >1 out of 6 patients experienced a DLT.
  - **Pharmacokinetics (PK):** Blood samples were collected to analyze potential drug-drug interactions.
  - **Preliminary Efficacy:** Tumor response was assessed using standard oncological criteria (e.g., RECIST).

## Phase Ib Trial of Pimasertib + Voxtalisib [2]

This protocol is relevant for evaluating continuous oral combination therapy.

- **1. Study Objective:** Establish the MTD and RP2D for the continuous once-daily oral combination of **Pimasertib** and Voxtalisib.
- **2. Dosing Schedule:** Both drugs were administered orally once daily continuously in 21-day cycles.
- **3. Dose Escalation Design:** A standard 3+3 dose escalation design was employed.
- **4. Key Assessments:**
  - **Safety:** Comprehensive monitoring of adverse events, with special attention to ocular AEs (serous retinal detachment, retinal vein occlusion).
  - **Pharmacodynamics:** Peripheral blood mononuclear cells (PBMCs) were collected to assess pathway inhibition by measuring levels of pERK and pS6 via flow cytometry.
  - **Biomarker Analysis:** Tumor tissue was analyzed for genetic alterations in the MAPK and PI3K pathways to correlate with treatment response.

The workflow for these combination therapy trials generally follows a structured path from preclinical rationale to clinical evaluation, as shown below.



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## FAQs for Troubleshooting Experiments

**Q1: How can I approach combining Pimasertib with a new chemotherapeutic agent?** Begin by reviewing the **dosing schedules and MTDs from prior clinical trials** to establish a safe starting point for your experiments [1] [2]. Preclinically, the strategy of dual pathway inhibition is well-supported. For

instance, combining **Pimasertib** with a PI3K/mTOR inhibitor showed synergistic effects in overcoming intrinsic resistance in **pimasertib**-resistant lung and colorectal cancer cell lines [3].

**Q2: What are the critical toxicities to monitor in combination studies?** Beyond class-specific effects like diarrhea and rash, combination therapies with **Pimasertib** have shown **overlapping toxicities** that require careful monitoring [1]. Key adverse events of interest include:

- **Ocular toxicities:** Serous retinal detachment and retinal vein occlusion [2].
- **Skin toxicities:** Rash [2].
- **Laboratory abnormalities:** Increased creatine phosphokinase (CPK), thrombocytopenia, and elevated liver enzymes (AST/ALT) [5] [1].

**Q3: What is the metabolic profile of Pimasertib and its potential for drug-drug interactions?** Available human ADME data shows **Pimasertib** has **high absolute bioavailability (73%)** and is primarily eliminated via metabolism [6]. The majority of an oral dose was recovered in excreta as metabolites, with two major circulating metabolites identified. This suggests a potential for metabolic drug-drug interactions, though a definitive interaction profile requires further study [6].

## Research Implications & Future Directions

- **Clinical Trial Status:** **Pimasertib** remains an **investigational drug** and has not received regulatory approval for clinical use [4]. Several clinical trials investigating its combinations have been terminated or did not progress to later phases due to limited efficacy or poor long-term tolerability in certain settings [5] [2].
- **Focus on Predictive Biomarkers:** Future research should prioritize identifying robust biomarkers to predict which tumors (e.g., those with specific RAS/RAF mutations or co-alterations in the PI3K pathway) are most likely to respond to **Pimasertib** combinations [5] [2].

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## References

1. Phase I trial of MEK 1/2 inhibitor pimasertib combined with ... [pmc.ncbi.nlm.nih.gov]

2. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]
3. Antitumor activity of pimasertib, a selective MEK 1/2 ... [pubmed.ncbi.nlm.nih.gov]
4. : Uses, Pimasertib , Mechanism of Action | DrugBank Online Interactions [go.drugbank.com]
5. Clinical, pharmacokinetic and pharmacodynamic data for ... [pmc.ncbi.nlm.nih.gov]
6. Pimasertib, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]

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